1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane
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Overview
Description
1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane is a synthetic organic compound that belongs to the class of diazepanes These compounds are characterized by a seven-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane typically involves multi-step organic reactions. A common approach might include:
Formation of the Diazepane Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihalides.
Introduction of the Phenylethanesulfonyl Group: This step may involve sulfonylation reactions using reagents like phenylethanesulfonyl chloride.
Attachment of the Thiolan-3-yl Group: This could be done through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: This reaction could involve the oxidation of the thiolan-3-yl group to form sulfoxides or sulfones.
Reduction: Reduction reactions might target the sulfonyl group, potentially converting it to a sulfide.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at the diazepane ring or the phenylethanesulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiolan-3-yl group could yield sulfoxides or sulfones.
Scientific Research Applications
1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane may have several scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(2-phenylethanesulfonyl)-4-(thiolan-3-yl)-1,4-diazepane: can be compared with other diazepane derivatives, such as:
Uniqueness
The presence of both a phenylethanesulfonyl group and a thiolan-3-yl group in this compound may confer unique chemical and biological properties, making it distinct from other diazepane derivatives.
Properties
IUPAC Name |
1-(2-phenylethylsulfonyl)-4-(thiolan-3-yl)-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2S2/c20-23(21,14-8-16-5-2-1-3-6-16)19-10-4-9-18(11-12-19)17-7-13-22-15-17/h1-3,5-6,17H,4,7-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKRYSBQPREJFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)CCC2=CC=CC=C2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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